

# A Technical Guide to the Physical Properties of 4-Nitroaniline Crystals

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Compound of Interest		
Compound Name:	4-Nitroaniline	
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Abstract: This document provides a comprehensive technical overview of the core physical properties of **4-Nitroaniline** (4-NA) crystals. Intended for researchers, scientists, and professionals in drug development, this guide details the crystallographic, thermal, spectroscopic, solubility, and nonlinear optical characteristics of 4-NA. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for key characterization techniques are described, offering a practical reference for laboratory work.

#### **General and Molecular Properties**

**4-Nitroaniline**, also known as p-nitroaniline, is an organic compound with the chemical formula  $C_6H_6N_2O_2$ .[1] It presents as a bright yellow to brown crystalline solid, often in the form of powder, crystals, or flakes, and emits a faint, ammonia-like odor.[2][3][4] Due to the presence of the nitro group (-NO2) and the amino group (-NH2) on the benzene ring, 4-NA exhibits significant molecular polarity and is a key precursor in the synthesis of dyes, antioxidants, and pharmaceuticals.[1]



Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1][5][6]
Molar Mass	138.12 g/mol	[6]
Appearance	Yellow to brown crystalline powder, crystals, or flakes	[2][3]
Odor	Faint, ammonia-like, slightly pungent	[3][4]
Density	1.437 g/cm <sup>3</sup>	[5][7]
Vapor Density	4.77 (air = 1)	[6][8]
Dipole Moment	6.91 D	[5]
Dielectric Constant	56.3	[5]
Magnetic Susceptibility (χ)	-66.43·10 <sup>-6</sup> cm³/mol	

# **Crystallographic Properties**

Single crystal X-ray diffraction studies have confirmed that **4-Nitroaniline** crystallizes in the monoclinic system.[3][9] The determination of its crystal structure is fundamental to understanding its solid-state properties, including its significant nonlinear optical behavior.

Crystallographic Parameter	Value	Source(s)
Crystal System	Monoclinic	[3][9]
Space Group	P21/n	[9]
Unit Cell Dimensions	a = 8.5789(5) Å, b = 3.807 Å, c = 22.602 Å	[9][10]
$\alpha = 90^{\circ}, \ \beta = 97.22^{\circ}, \ \gamma = 90^{\circ}$	[9]	
Unit Cell Volume (V)	727.228 ų	[9]

#### Foundational & Exploratory



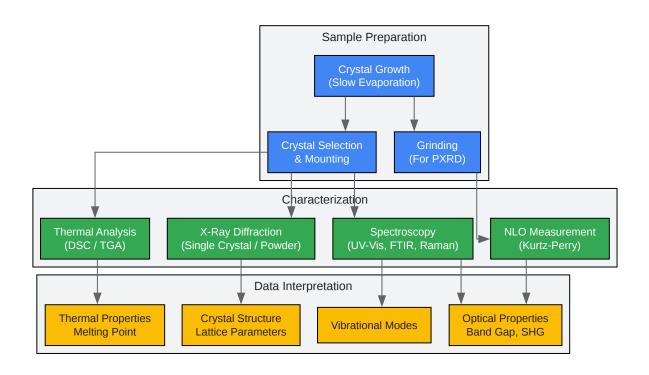


X-ray diffraction is the primary technique for elucidating the atomic and molecular structure of a crystal.[11][12] The methodology involves irradiating a crystal with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams.[11]

- Crystal Preparation: A high-quality single crystal, typically larger than 0.1 mm in all dimensions and free of significant defects, is carefully selected and mounted on a goniometer head.[11]
- Data Collection: The mounted crystal is placed within an X-ray diffractometer. As the crystal is rotated, it is exposed to the X-ray beam. When the orientation of the crystal lattice relative to the beam satisfies Bragg's Law (2dsinθ = nλ), diffraction occurs, producing a reflection that is recorded by a detector.[13]
- Structure Solution: The collected diffraction pattern, consisting of thousands of reflection intensities, is processed computationally. The pattern of reflections reveals the crystal's unit cell dimensions, while the intensities provide the information needed to determine the arrangement of electrons, and thus atoms, within the unit cell.[11][14]
- Refinement: An initial structural model is refined against the experimental data to yield a precise and detailed three-dimensional model of the molecule and its packing in the crystal lattice.[11]

For powder samples, Powder X-ray Diffraction (PXRD) is used. The crystalline material is finely ground and homogenized to ensure a random orientation of the crystallites. The sample is exposed to an X-ray beam, and the detector scans a range of 20 angles to record all possible diffraction peaks, which can be used for phase identification and to confirm the crystal system. [13]





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Workflow for the physical characterization of **4-Nitroaniline** crystals.

## **Thermal Properties**

The thermal stability of **4-Nitroaniline** is a critical parameter for its application in materials science and as a chemical intermediate. Its melting and boiling points are well-defined.

Thermal Property	Value	Source(s)
Melting Point	146 - 151 °C (295 - 304 °F; 419 - 424 K)	[2][7]
Boiling Point	332 °C (630 °F; 605 K)	[5][7]
Flash Point	213 °C (415.4 °F) - closed cup	[6][15]
Heat of Fusion	21.2 kJ/mol (at melting point)	[3]



DSC and TGA are thermal analysis techniques used to measure changes in a material's physical and chemical properties as a function of temperature.[16]

- Sample Preparation: A small, precisely weighed amount of the 4-NA crystal sample (typically 2-10 mg) is placed into a small pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- DSC Measurement: The sample and reference pans are placed in the DSC instrument and heated at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram indicates the melting point, where the area under the peak corresponds to the heat of fusion.[16]
- TGA Measurement: For TGA, a sample is placed on a high-precision balance within a
  furnace. The sample is heated according to a controlled temperature program. The
  instrument records the change in mass as a function of temperature. A significant mass loss
  indicates decomposition, providing information on the material's thermal stability.

#### **Solubility**

**4-Nitroaniline** exhibits limited solubility in water but is more soluble in organic solvents.[1] This behavior is governed by the hydrophobic nature of the aromatic ring and the polar functional groups. Its solubility can be influenced by pH changes.[1]

Solvent	Solubility	Temperature (°C)	Source(s)
Water	0.8 mg/mL (0.8 g/L)	18.5 - 20	[17]
Ethanol	Soluble (25 mg/mL)	25	[8][15]
Acetone	Soluble	-	[1]
Chloroform	Soluble	-	[1]

The shake-flask method is a standard technique for determining the solubility of a solid in a solvent.[18]



- Preparation: An excess amount of solid 4-Nitroaniline is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn, often using a syringe fitted with a filter to prevent any solid particles from being collected.
- Quantification: The concentration of 4-Nitroaniline in the filtered saturated solution is
  determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HighPerformance Liquid Chromatography (HPLC), by comparing its response to a calibration
  curve prepared from standards of known concentrations.

## **Spectroscopic Properties**

The UV-Vis absorption spectrum of **4-Nitroaniline** is characterized by a strong absorption band in the near-UV region, which is responsible for its yellow color. This absorption is attributed to  $\pi$   $\to$   $\pi^*$  electronic transitions within the molecule. The lower cutoff wavelength is a critical parameter for optical applications.

Spectroscopic Parameter	Value	Source(s)
Lower Cutoff Wavelength (λ_cutoff)	~398 nm	[9][10]
Optical Energy Gap (E_g)	3.12 eV	[10]

Vibrational spectroscopy identifies the functional groups present in the 4-NA molecule. The key vibrational modes are associated with the nitro (NO<sub>2</sub>) and amino (NH<sub>2</sub>) groups, as well as the aromatic ring.



Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment	Spectrum	Source(s)
1580 - 1583	Asymmetric NO <sub>2</sub> stretching	FTIR & Raman	[10]
1318 - 1320	Symmetric NO <sub>2</sub> stretching	FTIR & Raman	[10]
1261 - 1273	C-N stretching	FTIR & Raman	[10]

## **Nonlinear Optical (NLO) Properties**

**4-Nitroaniline** is a well-studied organic material known for its significant nonlinear optical properties, particularly its ability to generate the second harmonic (Second Harmonic Generation, SHG).[10] This property arises from the molecule's asymmetric charge distribution, created by the electron-donating amino group and the electron-withdrawing nitro group, which leads to a high molecular hyperpolarizability. This makes 4-NA crystals valuable for applications in optoelectronics and photonics, such as frequency conversion of laser light.[9]

The Kurtz-Perry powder technique is a widely used method for screening materials for SHG efficiency.[9][10]

- Sample Preparation: The crystalline 4-NA sample is ground into a fine powder and sieved to obtain particles of a uniform size range (e.g., 125-150 μm). The powder is then packed into a micro-capillary tube.
- Measurement: A high-intensity pulsed laser beam, typically from a Nd:YAG laser (wavelength 1064 nm), is directed onto the powder sample.
- Detection: If the material is SHG-active, it will generate light at exactly half the wavelength of the incident light (532 nm, which is green light). This frequency-doubled light is separated from the fundamental beam using optical filters and detected by a photomultiplier tube (PMT).
- Quantification: The intensity of the 532 nm signal is measured and compared to that produced by a standard reference material, such as potassium dihydrogen phosphate



(KDP), under identical conditions to determine the relative SHG efficiency.



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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4-Nitroaniline Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120555#physical-properties-of-4-nitroaniline-crystals]

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